Maculatin 1.1.1

Antimicrobial peptides Minimum inhibitory concentration Structure-activity relationship

Researchers studying maculatin 1.1 or caerin AMPs require an isogenic negative control that isolates the contribution of the N-terminal Gly-Leu motif to activity. Maculatin 1.1.1 (FVGLAKVAAHVVPAIAEHF-NH₂) is the endogenous endoproteolytic truncation product lacking this motif, rendering it essentially inactive. • Validated negative control for MIC, time-kill, and membrane-permeabilization assays • Enables SAR dissection of N-terminal amphipathic helix contributions to toroidal pore formation • Use as MS standard in peptidomics workflows quantifying maculatin processing Supplied as lyophilized powder, ≥95% HPLC purity. For research use only.

Molecular Formula
Molecular Weight
Cat. No. B1576131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaculatin 1.1.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maculatin 1.1.1 Procurement Guide: Key Differentiators for This 19-Residue Antimicrobial Peptide Fragment


Maculatin 1.1.1 is a 19‑residue peptide (sequence: FVGLAKVAAHVVPAIAEHF‑NH₂) naturally derived from the dorsal glands of the Australian tree frog Litoria genimaculata via endogenous endoprotease cleavage that removes the N‑terminal Gly‑Leu dipeptide from the full‑length maculatin 1.1 (21 residues) [1][2]. It belongs to the maculatin/caerin family of cationic antimicrobial peptides and possesses an amidated C‑terminus. Unlike its parent peptide, maculatin 1.1.1 is essentially devoid of antibacterial activity, a property that defines its primary scientific utility as a matched negative control in structure–activity relationship (SAR) and mechanistic studies [1][3].

Why Maculatin 1.1.1 Cannot Be Interchanged with Maculatin 1.1 or Other Frog-Skin Antimicrobial Peptides


Maculatin 1.1.1 differs from maculatin 1.1 by the deletion of only two N‑terminal residues (Gly1‑Leu2), yet this truncation abolishes antibacterial activity across all tested Gram‑positive and Gram‑negative organisms—reducing minimum inhibitory concentrations (MICs) from as low as 3 µg/mL to >100 µg/mL [1][2]. The full 21‑residue chain of maculatin 1.1 is required for membrane binding, outer‑ and inner‑membrane permeabilization, and subsequent bacterial lysis [2]. Related in‑class peptides such as caerin 1.1, citropin 1.1, and aurein 1.2 retain potent antimicrobial activity and cannot replicate the inert phenotype of maculatin 1.1.1; conversely, maculatin 1.1.1 cannot substitute for any active analog in functional assays. This binary active‑vs‑inactive relationship within a single peptide lineage creates an irreplaceable matched‑pair system for experimental controls that generic substitution with other peptides cannot fulfill [1][3].

Quantitative Differentiation Evidence for Maculatin 1.1.1: Head-to-Head Comparisons with Maculatin 1.1 and Structural Analogs


Broad-Spectrum Antibacterial Inactivity of Maculatin 1.1.1 Versus Maculatin 1.1 Across 10 Bacterial Strains

Maculatin 1.1.1 is essentially inactive against all tested bacterial strains, with MIC values uniformly >100 µg/mL, whereas maculatin 1.1 exhibits potent activity with MIC values ranging from 3 to 100 µg/mL depending on the organism. The data were generated under identical broth microdilution conditions, enabling direct comparison [1]. For example, against Leuconostoc lactis and Streptococcus uberis, maculatin 1.1 shows an MIC of 3 µg/mL while maculatin 1.1.1 is >100 µg/mL—a >33-fold difference. Against Staphylococcus aureus, maculatin 1.1 shows MIC = 6–12 µg/mL versus >100 µg/mL for maculatin 1.1.1 [1]. This inactivity is not strain‑specific but consistent across Gram‑positive and Gram‑negative species [1][2].

Antimicrobial peptides Minimum inhibitory concentration Structure-activity relationship Gram-positive bacteria Negative control

N-Terminal Dipeptide Deletion Abolishes Membrane Permeabilization: Maculatin 1.1.1 vs. Full-Length Maculatin 1.1

Niidome et al. (2004) demonstrated that a short peptide lacking the N‑terminal two residues of maculatin 1.1 (i.e., maculatin 1.1.1) exhibits no antibacterial activity and severely reduced outer and inner membrane permeabilization [1]. While maculatin 1.1 effectively permeabilizes both the outer and inner bacterial membranes, the truncated peptide loses this capacity. CD spectroscopy confirmed that maculatin 1.1.1 can still adopt an α‑helical conformation in the presence of anionic lipid vesicles, indicating that the loss of activity is not due to an inability to fold but rather to the absence of critical N‑terminal residues required for productive membrane engagement [1][2].

Membrane permeabilization N-terminal truncation Antimicrobial peptide mechanism SAR

Pore-Forming Capacity: Maculatin 1.1 Generates Defined Pores in S. aureus Membranes, Whereas Maculatin 1.1.1 Does Not

Maculatin 1.1 (Mac1) forms discrete pores of finite size (estimated 1.4–4.5 nm diameter) in Staphylococcus aureus membranes, as demonstrated by differential uptake of fluorescent dextrans: 65% uptake of small FD‑4 (4 kDa) and 35% uptake of large RD‑40 (40 kDa) in flow cytometry assays, with full release of FD‑4 but only ~40% release of RD‑40 from model vesicles [1]. Mac1 transitions from random coil to ~70% α‑helical conformation upon contact with anionic vesicles and inserts ~70% of molecules into DMPG bilayers at an angle of ~35° to the membrane normal [1][2]. In contrast, maculatin 1.1.1 (lacking Gly1‑Leu2) is essentially inactive in all antibacterial and membrane‑disruption assays, consistent with its inability to form functional pores [3]. While direct pore‑formation data for maculatin 1.1.1 have not been published in isolation, its complete absence of antibacterial and membrane‑permeabilizing activity provides strong class‑level inference that pore formation is abolished [3].

Pore formation Membrane disruption Staphylococcus aureus Fluorescent dextran uptake Toroidal pore

Structural Rationale for Inactivity: Pro15 Kink Retained but N-Terminal Amphipathic Helix Compromised in Maculatin 1.1.1

The NMR solution structure of maculatin 1.1 reveals a helical conformation with a central kink at Pro15 that creates a well‑defined amphipathic conformation along the entire 21‑residue length, enabling simultaneous hydrophobic membrane insertion and electrostatic interaction with anionic lipid headgroups [1]. The Pro15Ala analogue (Ala15‑maculatin 1.1), which retains the full 21‑residue length but lacks the kink, shows markedly reduced activity (MIC = 50–100 µg/mL for S. aureus vs. 6–12 µg/mL for wild‑type) and adopts a continuous α‑helix without the kink [1]. Maculatin 1.1.1 retains Pro15 but loses the N‑terminal Gly1‑Leu2 residues, which form part of the N‑terminal hydrophobic face of the amphipathic helix. The resulting 19‑residue peptide is predicted to have a reduced hydrophobic moment and diminished capacity to productively engage the lipid bilayer, despite retaining some α‑helical character in membrane‑mimetic environments [1][2]. This contrasts with caerin 1.1, which has an additional central proline (two prolines total) and retains activity through enhanced central flexibility [1][3].

NMR structure Amphipathic helix Proline kink Peptide-membrane interaction Structure-activity relationship

Maculatin 1.1.1 as a Sequence-Matched Negative Control: Validated by Multiple Independent Research Groups

Maculatin 1.1.1 has been consistently used and reported as 'essentially inactive' or 'no activity' across independent studies spanning over two decades. The original isolation paper (Rozek et al. 1998) reported that maculatin 1.1.1 arises from endogenous endoprotease cleavage and lacks antibiotic activity [1]. Chia et al. (2000) reproduced these findings with quantitative MIC data, confirming >100 µg/mL against all strains [2]. Niidome et al. (2004) independently confirmed that 'a short peptide lacking the N‑terminal two residues of Mac was reported to have no activity' in their SAR study [3]. Vendor technical documentation from Creative Peptides and AAPeptides/BocSci corroborates this, explicitly stating 'Maculatin‑1.1.1 is inactive' . No published study contradicts this finding. This multi‑source, cross‑validated evidence establishes maculatin 1.1.1 as the reference‑standard negative control for the maculatin/caerin antimicrobial peptide family.

Negative control Experimental validation Antimicrobial peptide research Reproducibility

High-Value Research and Procurement Application Scenarios for Maculatin 1.1.1


Matched Negative Control in Maculatin 1.1 Antibacterial Susceptibility Testing

In minimum inhibitory concentration (MIC) and time‑kill assays employing maculatin 1.1 against Gram‑positive organisms such as Staphylococcus aureus (MIC = 6–12 µg/mL; 7 µM) and Streptococcus uberis (MIC = 3 µg/mL), maculatin 1.1.1 provides the only sequence‑matched inactive control, with MIC >100 µg/mL across all strains tested [1][2]. This enables rigorous subtraction of non‑specific peptide effects (e.g., nutrient depletion, aggregation artifacts) without introducing the sequence‑dependent confounding variables inherent in scrambled or unrelated peptide controls.

Structure–Activity Relationship (SAR) Studies Mapping N‑Terminal Determinants of Antimicrobial Function

Maculatin 1.1.1 serves as the defining N‑terminal truncation variant in systematic SAR analyses. The complete loss of antibacterial and membrane‑permeabilizing activity upon deletion of only Gly1‑Leu2 demonstrates that the N‑terminal dipeptide is a critical pharmacophoric element [1][2]. Researchers synthesizing novel maculatin analogues can use maculatin 1.1.1 as the 'floor' reference point for activity, against which incremental N‑terminal modifications (e.g., single‑residue deletions, side‑chain substitutions, or extensions) can be quantitatively benchmarked.

Membrane Interaction Studies Requiring an Inert, Structurally Homologous Probe

For biophysical studies of antimicrobial peptide–membrane interactions—including surface plasmon resonance (SPR) binding assays, dual polarization interferometry (DPI), quartz crystal microbalance (QCM), and dye‑release experiments—maculatin 1.1.1 offers a structurally related but functionally silent probe [1][2]. Its retention of the Pro15 kink motif and C‑terminal amidation, combined with the absence of lytic activity, allows researchers to distinguish binding from permeabilization events and to calibrate instrument baselines using a peptide that shares the physicochemical properties (charge, hydrophobicity, helical propensity) of the active parent [3].

Negative Control in Pore‑Formation and Membrane‑Permeabilization Mechanistic Assays

In experiments quantifying pore formation—such as fluorescent dextran uptake assays (FD‑4 4 kDa and RD‑40 40 kDa), planar lipid bilayer electrophysiology, or solid‑state NMR lipid‑phase analysis—maculatin 1.1.1 is the appropriate negative control to confirm that observed membrane permeabilization events are sequence‑specific rather than artifacts of peptide‑lipid co‑solvation [1][2]. Its inability to form pores, contrasted with maculatin 1.1's capacity to generate pores of 1.4–4.5 nm diameter and its ~70% membrane insertion efficiency, provides a clear signal‑to‑noise benchmark [1].

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